molecular formula C18H26N2O3 B14800727 tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Katalognummer: B14800727
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: CEDVAXOUBFPERN-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine scaffold. The molecule contains a benzyl substituent at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 6-position. Its molecular formula is C₁₈H₂₆N₂O₃, with a molecular weight of 318.41 g/mol and a CAS number of 138027-01-7 . Key physicochemical properties include a predicted density of 1.139 g/cm³, boiling point of 416.1°C, and pKa of 7.37, indicating moderate basicity .

Such compounds are frequently employed as intermediates in medicinal chemistry, particularly for antimicrobial agents like quinolones, where the bicyclic core enhances target binding and metabolic stability .

Eigenschaften

Molekularformel

C18H26N2O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

tert-butyl (4aS,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1

InChI-Schlüssel

CEDVAXOUBFPERN-HOTGVXAUSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2CC3=CC=CC=C3

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of α-aminoalkylnaphthols or phenols with tertiary amines under visible light-promoted conditions. This reaction is catalyst-free and utilizes aerial oxygen as the oxidant, making it an environmentally friendly approach . The reaction typically takes place in dimethyl sulfoxide (DMSO) solvent at room temperature, resulting in the formation of the oxazine ring via α-C–H activation and new C–O bond formation .

Analyse Chemischer Reaktionen

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The oxazine ring structure allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of the benzyl and tert-butyl groups can enhance the compound’s binding affinity and specificity, leading to targeted biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry significantly influences its properties and applications. Key stereoisomers include:

Compound Name Configuration CAS Number Molecular Weight (g/mol) Key Differences
cis-tert-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (4aS,7aS) 138027-01-7 318.41 Higher predicted solubility due to cis-configuration
trans-tert-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (4aR,7aR) 1932337-68-2 228.29 Trans configuration may reduce steric hindrance in synthetic applications

The cis isomer (target compound) is prioritized in pharmacological studies due to its compatibility with enzyme active sites, whereas the trans isomer is more commonly used as a synthetic intermediate .

Structural Analogues with Modified Scaffolds

Several bicyclic derivatives share structural similarities but differ in ring systems or substituents:

Compound Name Key Structural Variation Molecular Formula Pharmacological Relevance
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride Diazabicyclo[3.2.1]octane scaffold C₁₁H₂₁ClN₂O₂ Used as a rigid scaffold for CNS-targeting drugs due to enhanced blood-brain barrier penetration
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate Pyrrolo-pyridine core C₁₂H₂₂N₂O₂ Demonstrates improved metabolic stability in antiviral drug candidates
tert-Butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate Chlorosulfonyl substituent C₁₂H₂₁ClN₂O₄S Acts as a reactive intermediate for sulfonamide-based inhibitors

Pharmacologically Active Derivatives

The compound’s benzyl and Boc groups are often modified to enhance bioactivity:

  • Antimicrobial Derivatives: A related octahydropyrrolo[3,4-b]pyridine derivative (CAS 1523571-18-7) is used in quinolone antibiotics, showing 4–64× greater activity against Chlamydia trachomatis compared to ciprofloxacin .
  • Enzyme Inhibitors: Analogues like (3aS,6aS)-5-(1H-benzotriazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (Compound 24 in ) exhibit nanomolar inhibition of autotaxin, a therapeutic target in fibrosis and cancer .

Physicochemical and Commercial Comparison

Compound Name Solubility (Predicted) Commercial Availability Key Applications
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate Low (logP ~3.5) Discontinued (CymitQuimica) Medicinal chemistry intermediate
Cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride High (salt form) Available (WuXi AppTec) Preclinical drug development
tert-Butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate Moderate Limited stock (ChemBridge) Asymmetric synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.